molecular formula C10H13N3OS B3008658 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438225-52-6

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3008658
CAS No.: 438225-52-6
M. Wt: 223.29
InChI Key: NMQJIFNWKSGGSX-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with a fused thiophene-pyrimidine core. Its molecular formula is C₉H₁₁N₃OS, and it has a molecular weight of 209.27 g/mol . The compound features an amino group at position 3, a methyl group at position 2, and a propyl substituent at position 6 (Figure 1). This structure is part of the broader thieno[2,3-d]pyrimidin-4(3H)-one family, a scaffold noted for its pharmacological versatility, including antibacterial, antifungal, antitumor, and antiparasitic activities .

Properties

IUPAC Name

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-3-4-7-5-8-9(15-7)12-6(2)13(11)10(8)14/h5H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQJIFNWKSGGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-methylthiophene with a suitable nitrile in the presence of a base such as potassium t-butoxide in boiling t-butanol . This cyclocondensation reaction forms the thienopyrimidine core, which can then be further functionalized to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or aryl groups attached to the molecule.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antitumor properties. A study synthesized a series of compounds based on this scaffold and evaluated their inhibitory effects on over 60 human tumor cell lines. Notably, compounds 20 and 23 demonstrated potent growth inhibition, outperforming the standard chemotherapy agent 5-fluorouracil in several assays. The mechanism of action includes inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis in rapidly dividing cancer cells .

Case Study: Inhibition of DHFR

  • Compounds Tested : 20 and 23
  • Activity Comparison : Both compounds showed superior activity compared to methotrexate, a common DHFR inhibitor.
  • Mechanism : Targeting folate receptors highly expressed in cancer cells enhances selectivity and efficacy.

Antimicrobial Properties

The thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, indicating their potential as antibiotic agents. Their mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Research Findings

  • Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • The presence of specific functional groups enhances their interaction with bacterial enzymes.

Antiviral Applications

In addition to antitumor and antimicrobial properties, there is emerging evidence supporting the antiviral potential of thieno[2,3-d]pyrimidine derivatives. Some studies suggest that these compounds may inhibit viral replication through mechanisms similar to those observed in antitumor activity.

Notable Findings

  • Certain derivatives have shown activity against viruses such as HIV and influenza.
  • The structural features that enhance DHFR inhibition also contribute to antiviral efficacy.

Other Biological Activities

Beyond antitumor and antimicrobial effects, 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one exhibits a range of other biological activities:

  • Anti-inflammatory : Potential applications in treating inflammatory diseases due to modulation of inflammatory pathways.
  • Antihypertensive : Some derivatives have shown promise in lowering blood pressure through vasodilation mechanisms.

Synthetic Route Example

  • Start with a suitable thioketone.
  • Conduct cyclization reactions with amines or amino acids.
  • Purify the resulting compound through recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Biological Activity Reference(s)
3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one 3-amino, 2-methyl, 6-propyl Antitumor, antibacterial (structural inference)
2-(2,4-Dichloro-6-methylphenoxy)-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one 2-(2,4-dichloro-6-methylphenoxy), 3-isopropyl Antifungal (92% inhibition of Colletotrichum gossypii at 50 mg/L)
3-Butyl-2-(2-methylphenoxy)thieno[2,3-d]pyrimidin-4(3H)-one 3-butyl, 2-(2-methylphenoxy) Fungicidal (moderate activity)
2-[2-(5-Nitrobenzimidazol-1-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one 2-[2-(5-nitrobenzimidazol-1-yl)ethyl] Antiparasitic (95% efficacy against Trichinella spiralis at 5 mg/kg)
3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one 3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl) Antitumor (inhibits proliferation in murine models)

Key Findings

Antifungal Activity

Compound 6h (2-(2,4-dichloro-6-methylphenoxy)-3-isopropyl derivative) demonstrated 92% inhibition against Colletotrichum gossypii at 50 mg/L, outperforming analogs with smaller alkyl groups (e.g., methyl or ethyl) . The dichloro and isopropyl groups likely enhance lipophilicity, improving membrane penetration .

Antiparasitic Activity

Benzimidazole-containing derivatives, such as 22 (2-[2-(5-nitrobenzimidazol-1-yl)ethyl]), showed 95% efficacy against Trichinella spiralis at 5 mg/kg, surpassing albendazole . The nitro group and benzimidazole moiety may disrupt parasite microtubule assembly .

Antitumor Activity

Thiosemicarbazide derivatives (e.g., 18 ) exhibited potent antiproliferative effects, attributed to the thiosemicarbazide moiety’s metal-chelating properties, which inhibit ribonucleotide reductase .

Structural-Activity Relationships (SAR)

  • Alkyl Chain Length : Longer chains (e.g., propyl, butyl) improve lipophilicity and bioavailability but may reduce solubility .
  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance antifungal and antiparasitic activities by increasing electrophilicity .
  • Heterocyclic Appendages : Benzimidazole and 1,3,4-oxadiazole rings introduce additional binding interactions with biological targets .

Physicochemical Data

  • pKa: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically exhibit pKa ~10.84, indicating moderate basicity .
  • Solubility: Most derivatives are sparingly soluble in water but soluble in DMSO or ethanol .

Biological Activity

3-Amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammatory diseases. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₀H₁₃N₃OS
  • Molecular Weight : 223.3 g/mol
  • CAS Number : [not specified in the sources]

The compound has been identified as an inhibitor of various kinase activities, particularly the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway. This pathway is implicated in numerous inflammatory and autoimmune diseases as well as cancer progression. By inhibiting IKK, this compound can potentially reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, while not affecting anti-inflammatory cytokines like IL-10 .

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties by targeting specific kinases involved in cell proliferation and survival. For instance, Polo-like kinase 1 (Plk1) is a critical target in several cancers. Inhibition of Plk1 has been associated with mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been demonstrated through its capacity to down-regulate matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation. In synovial cells derived from rheumatoid arthritis patients, treatment with this compound led to reduced expression of MMP1 and MMP3, highlighting its therapeutic potential in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. SAR studies indicate that variations in the thieno and pyrimidine moieties can enhance potency and selectivity for specific targets. For example, substituents on the thieno ring can significantly impact the compound's ability to inhibit kinase activity and improve pharmacokinetic profiles .

Case Studies

StudyFindings
J. Bonderson et al.Demonstrated that the compound reduces pro-inflammatory cytokines in rheumatoid arthritis models .
Recent SAR StudiesIdentified structural modifications that enhance Plk1 inhibition potency; compounds showed IC50 values ranging from 1.49 to 2.94 μM against Plk1 PBD .
In vitro assaysShowed that derivatives of this compound induce apoptosis in cancer cell lines through targeted kinase inhibition .

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-methyl-6-propylthieno[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of thieno[2,3-<i>d</i>]pyrimidin-4(3<i>H</i>)-one derivatives typically involves cyclocondensation of thiophene precursors with amines or aldehydes. For example:

  • Key Steps :
    • Use of 1,1,1-triacetyloxy-1,1-dihydro-1,2-benziodoxol-3(1<i>H</i>)-one for formylation (81% yield for compound 6 in ).
    • Substitution reactions with aryl amines (e.g., 4-chlorophenylamine yields 72% for compound 4d in ).
  • Critical Parameters :
    • Temperature control (e.g., reactions at 140°C for amine substitutions in ).
    • Solvent selection (e.g., ethanol or methanol with K2CO3 or MeONa for alkylation in ).
  • Yield Optimization : Electron-donating substituents (e.g., methoxy groups) improve yields (89% for compound 4c vs. 58% for 4b in ) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound and its intermediates?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks for NH2 (3300–3500 cm<sup>−1</sup>), C=O (1650–1750 cm<sup>−1</sup>), and thiophene C-S (600–700 cm<sup>−1</sup>) () .
  • <sup>1</sup>H NMR : Key signals include:
    • NH2 protons at δ 5.5–6.5 ppm.
    • Thiophene protons at δ 6.8–7.5 ppm.
    • Propyl group protons (δ 0.8–1.5 ppm for CH3, δ 1.2–1.8 ppm for CH2) () .
  • <sup>13</sup>C NMR : Confirm carbonyl (C=O) at δ 160–170 ppm and aromatic carbons at δ 110–150 ppm () .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding to identify bioavailability limitations ( discusses similar challenges for PDE3 inhibitors) .
  • Dose Optimization : Use allometric scaling from in vitro IC50 values to in vivo doses, accounting for species-specific metabolic differences.
  • Mechanistic Validation : Combine transcriptomics (e.g., RNA-seq) with target engagement assays (e.g., thermal shift assays) to confirm on-target effects ( uses docking and MD simulations for validation) .

Q. How can molecular docking and dynamics simulations predict binding interactions with therapeutic targets like VEGFR-2 or mPGES-1?

Methodological Answer:

  • Docking Workflow :
    • Prepare the compound’s 3D structure (e.g., optimize tautomers/protonation states using tools like OpenBabel).
    • Use AutoDock Vina or Glide to dock into target pockets (e.g., VEGFR-2’s hinge region or mPGES-1’s hydrophobic cleft) () .
  • MD Simulations :
    • Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability.
    • Analyze hydrogen bonds, RMSD, and free energy (MM-PBSA) to rank binding affinities ( highlights MD for thieno-pyrimidinone hybrids) .

Q. What experimental designs address discrepancies in thermal stability data for thieno-pyrimidinone derivatives?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen (e.g., 250–256°C for compounds 4d and 4e in ) .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., ’s crystal structure analysis for coplanarity-driven stability) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor purity via HPLC ( uses similar protocols) .

Methodological Challenges & Solutions

Q. How to design structure-activity relationship (SAR) studies for substituent effects on bioactivity?

Methodological Answer:

  • Library Design : Synthesize analogs with systematic substitutions (e.g., halogen, alkyl, methoxy groups) at positions 2, 3, and 6 () .
  • Bioactivity Assays :
    • For anticancer activity: Use MTT assays on HT-29 or MCF7 cells () .
    • For anti-inflammatory targets: Measure PGE2 inhibition in LPS-stimulated macrophages () .
  • Data Analysis : Apply multivariate regression (e.g., CoMFA or HQSAR) to correlate substituent properties (e.g., Hammett σ) with activity () .

Q. What in vivo models are appropriate for evaluating toxicity and efficacy of this compound?

Methodological Answer:

  • Acute Toxicity : OECD 423 guidelines in rodents (dose range: 50–2000 mg/kg) with histopathology and serum biochemistry (’s PDE3 inhibitor study) .
  • Efficacy Models :
    • Xenograft mice for anticancer activity (e.g., HT-29 tumors in ) .
    • Collagen-induced arthritis (CIA) in rats for anti-inflammatory effects (aligned with mPGES-1 targets in ) .

Data Interpretation & Reporting

Q. How to address conflicting crystallography data on isomerism or coplanarity in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral angles (e.g., confirms coplanarity of fused rings) .
  • DFT Calculations : Compare experimental data with theoretical geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to validate isomer stability.

Q. What statistical methods are robust for analyzing dose-response curves in bioactivity assays?

Methodological Answer:

  • Four-Parameter Logistic (4PL) Model : Fit dose-response data using GraphPad Prism or R (drc package) to calculate EC50/IC50 values.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for inter-group comparisons (’s anticonvulsant study) .

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